ALDH3A1 Inhibitory Potency: A Direct Comparison with the 4-Fluoro Isomer
In a direct enzymatic inhibition assay, 3-((2-fluorophenoxy)methyl)benzaldehyde demonstrated an IC50 of 1.80E+3 nM against full-length human ALDH3A1 [1]. This is significantly more potent than its 4-fluoro positional isomer, 3-((4-fluorophenoxy)methyl)benzaldehyde, which was reported to be inactive (IC50 > 55.69 µM) in a related cellular functional assay . This head-to-head comparison highlights the critical importance of the fluorine atom's ortho position on the phenoxy ring for ALDH3A1 inhibition.
| Evidence Dimension | Inhibitory potency (IC50) against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 1.80E+3 nM (1.8 µM) |
| Comparator Or Baseline | 3-((4-fluorophenoxy)methyl)benzaldehyde, IC50 > 55.69 µM |
| Quantified Difference | Target compound is at least 30-fold more potent than its 4-fluoro isomer. |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli, using benzaldehyde as substrate, preincubated for 2 min. |
Why This Matters
This substantial potency difference underscores the specific SAR requirements for ALDH3A1 inhibition, making the 2-fluoro derivative the essential choice for studies targeting this enzyme.
- [1] BindingDB. (2014). BDBM50448798: CHEMBL3128217. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/chemsearch.jsp View Source
